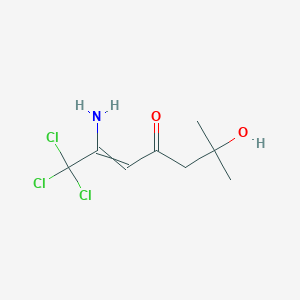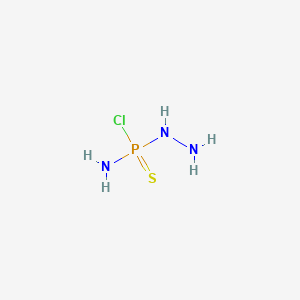![molecular formula C15H11N5O2 B14284967 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- CAS No. 134249-30-2](/img/structure/B14284967.png)
8-Quinolinamine, 5-[(4-nitrophenyl)azo]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Quinolinamine, 5-[(4-nitrophenyl)azo]- is a synthetic organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- typically involves the diazotization of 4-nitroaniline followed by coupling with 8-quinolinamine. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond. Here is a general synthetic route:
Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 8-quinolinamine in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
8-Quinolinamine, 5-[(4-nitrophenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline and nitrophenyl derivatives.
科学研究应用
8-Quinolinamine, 5-[(4-nitrophenyl)azo]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
作用机制
The mechanism of action of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways in microorganisms, leading to their inhibition or death.
相似化合物的比较
Similar Compounds
8-Aminoquinoline: A related compound with similar structural features but different functional groups.
4-Nitroaniline: Shares the nitrophenyl group but lacks the quinoline moiety.
Uniqueness
8-Quinolinamine, 5-[(4-nitrophenyl)azo]- is unique due to its combination of the quinoline and azo functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
134249-30-2 |
|---|---|
分子式 |
C15H11N5O2 |
分子量 |
293.28 g/mol |
IUPAC 名称 |
5-[(4-nitrophenyl)diazenyl]quinolin-8-amine |
InChI |
InChI=1S/C15H11N5O2/c16-13-7-8-14(12-2-1-9-17-15(12)13)19-18-10-3-5-11(6-4-10)20(21)22/h1-9H,16H2 |
InChI 键 |
CKPULYULPJQJQV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



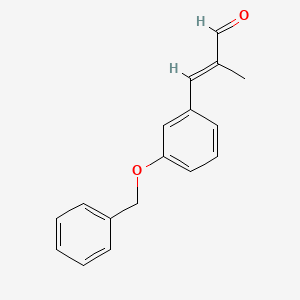

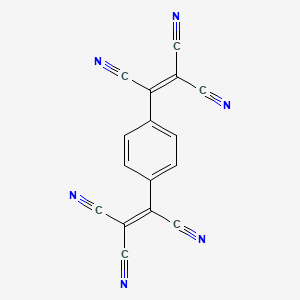
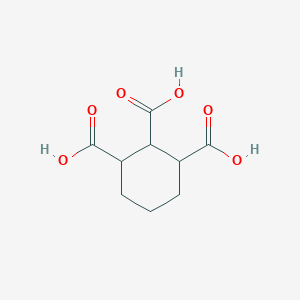
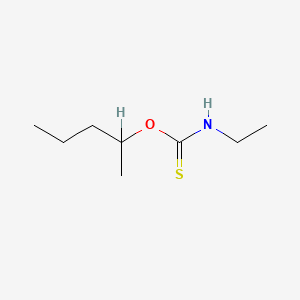
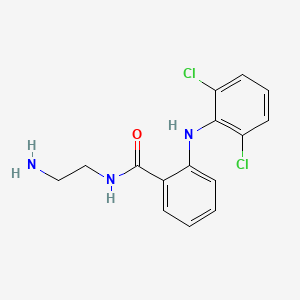
![Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate](/img/structure/B14284912.png)
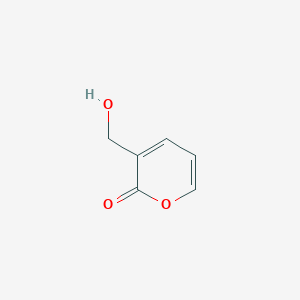
![1,1',1''-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride](/img/structure/B14284916.png)
